molecular formula C38H47NO6 B15088492 2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid

2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid

Cat. No.: B15088492
M. Wt: 613.8 g/mol
InChI Key: XKFGZSAKZAPLGI-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a common motif in many fluorescent dyes, and an octadecanoylamino group, which imparts specific chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid typically involves multiple steps, starting from simpler organic molecules. The xanthene core can be synthesized through a Friedel-Crafts reaction, where phthalic anhydride reacts with resorcinol in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to further functionalization to introduce the hydroxy and oxo groups.

The octadecanoylamino group is introduced through an amide coupling reaction. This involves the reaction of the appropriate carboxylic acid derivative with octadecylamine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts reaction and automated systems for the amide coupling step. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Conversion of the oxo group to a hydroxy group.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a fluorescent dye for detecting and quantifying various analytes.

    Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.

    Medicine: Potential use in diagnostic assays and as a marker for tracking biological molecules.

    Industry: Utilized in the development of sensors and other analytical devices.

Mechanism of Action

The compound’s mechanism of action is primarily based on its fluorescent properties. The xanthene core absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence can be influenced by the compound’s environment, making it useful for sensing applications. The octadecanoylamino group may also interact with biological membranes, aiding in the compound’s localization within cells.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: A widely used fluorescent dye with a similar xanthene core but lacking the octadecanoylamino group.

    Rhodamine: Another xanthene-based dye with different substituents that alter its fluorescence properties.

    Eosin: A xanthene dye with bromine atoms that shift its absorption and emission spectra.

Uniqueness

2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid is unique due to the presence of the octadecanoylamino group, which imparts specific chemical and physical properties. This group can enhance the compound’s solubility in organic solvents and its interaction with biological membranes, making it particularly useful for certain applications.

Properties

Molecular Formula

C38H47NO6

Molecular Weight

613.8 g/mol

IUPAC Name

2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(octadecanoylamino)benzoic acid

InChI

InChI=1S/C38H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(42)39-27-18-21-30(33(24-27)38(43)44)37-31-22-19-28(40)25-34(31)45-35-26-29(41)20-23-32(35)37/h18-26,40H,2-17H2,1H3,(H,39,42)(H,43,44)

InChI Key

XKFGZSAKZAPLGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

Origin of Product

United States

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